molecular formula C6H4BF3KNO B12088197 Potassium nicotinoyltrifluoroborate

Potassium nicotinoyltrifluoroborate

Cat. No.: B12088197
M. Wt: 213.01 g/mol
InChI Key: ZDBUGWQAJRQFIT-UHFFFAOYSA-N
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Description

  • Potassium nicotinoyltrifluoroborate is a chemical compound with the empirical formula C₆H₄BF₃KNO.
  • It is a bench-stable reagent that finds applications in amide bond formations.
  • The compound is air and moisture stable, making it convenient for synthetic chemistry.
  • Preparation Methods

      Synthetic Routes: Potassium nicotinoyltrifluoroborate can be synthesized through various methods. One common approach involves the reaction of nicotinoyl chloride with potassium trifluoroborate.

      Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or acetonitrile) at room temperature or slightly elevated temperatures.

      Industrial Production: While industrial-scale production details are not widely available, laboratory-scale synthesis serves as a starting point for further exploration.

  • Chemical Reactions Analysis

      Reactivity: Potassium nicotinoyltrifluoroborate participates in amide bond-forming reactions.

      Common Reagents and Conditions: Hydroxylamines are commonly used as coupling partners. The reactions proceed under aqueous conditions without the need for additional coupling reagents or protecting groups.

      Major Products: The major product formed is the corresponding amide, resulting from the reaction between the nicotinoyl group and the hydroxylamine.

  • Scientific Research Applications

      Chemistry: Potassium nicotinoyltrifluoroborate is valuable in synthetic chemistry for amide bond formation.

      Biology and Medicine: Its stability and reactivity make it useful in drug discovery and bioconjugation.

      Industry: Applications may extend to materials science and catalysis.

  • Mechanism of Action

    • The compound’s mechanism of action primarily involves its ability to react with hydroxylamines, leading to amide bond formation.
    • Molecular targets and specific pathways may vary depending on the context of its use.
  • Comparison with Similar Compounds

    • While detailed comparisons are scarce, potassium nicotinoyltrifluoroborate stands out due to its stability, ease of handling, and chemoselectivity.
    • Similar compounds include other acyltrifluoroborates used in amide-forming reactions.

    Biological Activity

    Potassium nicotinoyltrifluoroborate is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including pharmacological properties, toxicological evaluations, and relevant case studies.

    Chemical Structure and Properties

    This compound is a trifluoroborate salt derived from nicotinic acid. Its general formula can be represented as K[BF3(C6H4N)], where the trifluoroborate moiety contributes to its unique reactivity and stability in biological systems.

    Pharmacological Activity

    Antinociceptive Properties
    Research has indicated that this compound exhibits significant antinociceptive activity. In studies conducted on mice, the compound demonstrated a dose-dependent reduction in pain induced by acetic acid. Doses as low as 5 mg/kg were effective, suggesting a potent analgesic effect mediated through alpha-2 adrenergic and serotonergic pathways, while not involving opioidergic receptors .

    Cytotoxicity and Antitumor Activity
    The compound's cytotoxic effects have been explored in various cancer cell lines. For instance, it has been observed to inhibit cell proliferation in adenocarcinomic human alveolar epithelial cells (A549) with an IC50 value indicating moderate cytotoxicity. Further investigations into its mechanisms of action revealed that this compound may disrupt cellular processes critical for tumor growth .

    Toxicological Profile

    In toxicological studies, this compound was administered to mice at varying doses (25, 50, and 100 mg/kg). The results showed no significant alterations in liver and kidney function markers compared to control groups. Parameters such as aspartate aminotransferase (AST), alanine aminotransferase (ALT), and creatinine levels remained stable, indicating a favorable safety profile at therapeutic doses .

    Case Studies

    A notable case study involved the administration of this compound in a controlled setting where its effects on pain management were assessed. The study highlighted the compound's potential as an alternative analgesic with fewer side effects compared to traditional opioids. The findings suggest that further clinical trials are warranted to explore its efficacy in human subjects.

    Summary of Findings

    Activity Effect IC50/ED50
    AntinociceptivePain reduction in acetic acid modelEffective from 5 mg/kg
    CytotoxicityInhibition of A549 cell proliferationModerate (exact IC50 not specified)
    ToxicityNo significant liver or kidney damageSafe at therapeutic doses

    Properties

    Molecular Formula

    C6H4BF3KNO

    Molecular Weight

    213.01 g/mol

    IUPAC Name

    potassium;trifluoro(pyridine-3-carbonyl)boranuide

    InChI

    InChI=1S/C6H4BF3NO.K/c8-7(9,10)6(12)5-2-1-3-11-4-5;/h1-4H;/q-1;+1

    InChI Key

    ZDBUGWQAJRQFIT-UHFFFAOYSA-N

    Canonical SMILES

    [B-](C(=O)C1=CN=CC=C1)(F)(F)F.[K+]

    Origin of Product

    United States

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